REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[C:11]([CH:13]=[O:14])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([NH2:8])=[O:7].[BH4-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:12]=[C:11]([CH2:13][OH:14])[CH:10]=[CH:9][C:3]=1[O:4][CH2:5][C:6]([NH2:8])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCC(=O)N)C=CC(=C1)C=O
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
to stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Acidified with glacial acetic acid, evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCC(=O)N)C=CC(=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |